molecular formula C10H10Cl2O2S B13630103 1-(2,5-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13630103
M. Wt: 265.16 g/mol
InChI Key: BZFMNJUNNBLHDO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is a substituted ethanone derivative featuring a 2,5-dichlorophenyl group at the 1-position and a (2-hydroxyethyl)thio group at the 2-position.

Properties

Molecular Formula

C10H10Cl2O2S

Molecular Weight

265.16 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H10Cl2O2S/c11-7-1-2-9(12)8(5-7)10(14)6-15-4-3-13/h1-2,5,13H,3-4,6H2

InChI Key

BZFMNJUNNBLHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CSCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
  • Substituents : 4-(Chloromethyl)phenyl (1-position), dimethyl sulfone (2-position).
  • Properties : Melting point 137.3–138.5°C; solid state. The sulfone group enhances stability but reduces nucleophilicity compared to thioethers.
  • Relevance : Demonstrates halogenated aryl groups' impact on crystallinity and thermal stability .
1-Cyclohexyl-2-(phenylthio)ethan-1-one
  • Substituents : Cyclohexyl (1-position), phenylthio (2-position).
  • Properties : Colorless liquid; synthesized via nucleophilic substitution (K₂CO₃/DMF).
  • Relevance: Highlights synthetic methodologies applicable to thioether-containing ethanones .
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives
  • Substituents : 4-Hydroxyphenyl (1-position), heteroarylthio (2-position).
  • Properties: Nanomolar-range enzyme inhibition (e.g., Ki = 22.13 ± 1.96 nM for AChE inhibition). The hydroxyphenyl group enhances solubility and binding interactions.
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
  • Substituents : 2,4-Dichlorophenyl (1-position), triazole (2-position).
  • Relevance : Combines halogenated aryl and nitrogen-rich heterocycles, common in agrochemicals and pharmaceuticals .

Comparative Analysis Table

Compound Name Substituent (Position 1) Substituent (Position 2) Physical State/MP (°C) Key Properties/Activities Source
Target Compound 2,5-Dichlorophenyl (2-Hydroxyethyl)thio N/A N/A
1f () 4-(Chloromethyl)phenyl Dimethyl(oxo)-λ⁶-sulfanylidene Solid (137.3–138.5) High crystallinity
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl Phenylthio Liquid Synthetic accessibility
1-(4-Hydroxyphenyl)-2-(heteroarylthio)ethanones 4-Hydroxyphenyl Heteroarylthio N/A AChE inhibition (Ki ~22–24 nM)
1-(2,4-Dichlorophenyl)-2-triazolylethanone 2,4-Dichlorophenyl 1H-1,2,4-triazole N/A Structural motif in agrochemicals

Key Comparative Insights

The (2-hydroxyethyl)thio group offers a balance of nucleophilicity (from thioether) and hydrophilicity (from hydroxyl), unlike sulfones () or pure arylthio groups ().

Synthetic Accessibility: Analogous compounds (e.g., ) suggest the target could be synthesized via nucleophilic substitution between a 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one and 2-mercaptoethanol under basic conditions.

Biological Potential: While the target compound’s bioactivity is unreported, analogs with thioether linkages () or dichlorophenyl groups () show enzyme inhibition and cytotoxic activity, implying possible pharmacological relevance.

Physical Properties: The hydroxyl group in the target’s substituent may lower its melting point compared to non-polar analogs like 1f (), though experimental validation is needed.

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